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Compound of Interest

Compound Name: 2-Nitrocyclohexanol

Cat. No.: B8771557 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel or synthesized compounds is a cornerstone of chemical and

pharmaceutical research. For a molecule such as 2-Nitrocyclohexanol, a comprehensive

spectroscopic analysis is imperative to unequivocally confirm its structure. This guide provides

a comparative overview of the expected spectroscopic data for 2-Nitrocyclohexanol,
contrasted with the known data for cyclohexanol and nitrocyclohexane. The inclusion of these

analogues serves to highlight the characteristic spectral features introduced by the hydroxyl (-

OH) and nitro (-NO₂) functional groups on the cyclohexane scaffold.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Nitrocyclohexanol,
alongside experimental data for the reference compounds, cyclohexanol and nitrocyclohexane.

This allows for a clear comparison of the influence of the different functional groups on the

spectral output.
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Compound Key Absorptions (cm⁻¹)
Functional Group
Assignment

2-Nitrocyclohexanol

~3400 (broad), ~2930, ~2860,

~1550 (strong), ~1370

(strong), ~1050

O-H stretch (alcohol), C-H

stretch (alkane), Asymmetric

N-O stretch (nitro), Symmetric

N-O stretch (nitro), C-O stretch

(alcohol)

Cyclohexanol
~3350 (broad), 2931, 2855,

1073[1]

O-H stretch, C-H stretch, C-H

stretch, C-O stretch[1]

Nitrocyclohexane 2940, 2863, 1548, 1378[2]

C-H stretch, C-H stretch,

Asymmetric N-O stretch,

Symmetric N-O stretch[2]
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Compound
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

2-

Nitrocyclohexano

l

~4.5 Multiplet 1H CH-NO₂

~3.8 Multiplet 1H CH-OH

~2.5 Singlet (broad) 1H OH

1.2 - 2.2 Multiplets 8H
Cyclohexane ring

CH₂

Cyclohexanol ~3.6 Multiplet 1H CH-OH[3]

~2.8 Singlet 1H OH[3]

1.0 - 2.0 Multiplets 10H
Cyclohexane ring

CH₂[3]

Nitrocyclohexane ~4.6 Multiplet 1H CH-NO₂

1.2 - 2.4 Multiplets 10H
Cyclohexane ring

CH₂

¹³C NMR Spectroscopy Data
Compound Chemical Shift (δ, ppm) Assignment

2-Nitrocyclohexanol ~90 C-NO₂

~75 C-OH

20 - 40 Cyclohexane ring CH₂

Cyclohexanol 69.9 C-OH[4]

35.5, 25.6, 24.3 Cyclohexane ring CH₂[4]

Nitrocyclohexane 85.3 C-NO₂[5]

31.5, 25.0, 24.8 Cyclohexane ring CH₂[5]
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Mass Spectrometry Data
Compound

Molecular Ion (M⁺,
m/z)

Key Fragment Ions
(m/z)

Fragmentation
Pattern Highlights

2-Nitrocyclohexanol 145 128, 99, 83, 57

Loss of OH (M-17),

Loss of NO₂ (M-46),

Dehydration followed

by loss of NO₂

Cyclohexanol 100[6] 82, 57[7]
Dehydration (M-18),

Alpha-cleavage[7]

Nitrocyclohexane 129[2] 83, 55, 41 Loss of NO₂ (M-46)[2]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: For a liquid sample like 2-Nitrocyclohexanol, a thin film can be

prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or

potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a

small amount of the sample with KBr powder and pressing it into a transparent disk.

Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is

first recorded. The sample is then placed in the instrument, and the spectrum is recorded,

typically in the range of 4000-400 cm⁻¹.

Data Analysis: The resulting spectrum, a plot of transmittance versus wavenumber, is

analyzed for characteristic absorption bands corresponding to specific functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. A small amount of a

reference standard, such as tetramethylsilane (TMS), is often added.

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

Data Acquisition: Both ¹H NMR and ¹³C NMR spectra are acquired. For ¹H NMR, standard

parameters are used. For ¹³C NMR, proton-decoupled spectra are typically obtained to

simplify the spectrum to single lines for each unique carbon atom.

Data Analysis: The chemical shifts (δ), signal integrations (for ¹H NMR), and coupling

patterns (multiplicity) are analyzed to deduce the structure.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct

infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-

MS).

Ionization: The molecules are ionized, commonly using techniques like Electron Ionization

(EI) or Electrospray Ionization (ESI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.
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Data Analysis: The molecular ion peak (M⁺) provides the molecular weight of the compound.

The fragmentation pattern gives clues about the structure of the molecule.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structural confirmation of 2-Nitrocyclohexanol.

Workflow for Structural Confirmation of 2-Nitrocyclohexanol
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Caption: Spectroscopic analysis workflow for 2-Nitrocyclohexanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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